4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline
Description
4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline is a heterocyclic aromatic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 7 and an aniline moiety at position 2. Its molecular formula is C₁₄H₁₃N₃, with an average mass of 223.28 g/mol and a monoisotopic mass of 223.110947 Da . The compound is a key intermediate in pharmaceutical and agrochemical research due to its versatile aromatic framework, which allows for diverse functionalization.
Properties
IUPAC Name |
4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-6-7-17-8-12(16-13(17)15-9)10-2-4-11(14)5-3-10/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQCXQKNKXHJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been known to interact with cyclin-dependent kinases.
Mode of Action
It can be inferred that the compound might interact with its targets, possibly cyclin-dependent kinases, leading to changes in the cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to affect various biological pathways, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties.
Pharmacokinetics
The compound’s molecular weight is 22328, which might influence its bioavailability.
Biochemical Analysis
Biochemical Properties
4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for both therapeutic and toxicological outcomes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it has been observed to modulate the expression of genes involved in detoxification and apoptosis, thereby affecting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and proteins, forming adducts that may interfere with their normal function. This binding can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the formation of DNA adducts can result in mutations and genomic instability, which are critical factors in carcinogenesis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound can undergo various chemical transformations, affecting its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound may exhibit beneficial effects, such as the activation of detoxification pathways. At higher doses, it can induce toxic effects, including liver damage and carcinogenesis. Threshold effects have been observed, where a specific dose range triggers a significant biological response, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological context.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound are critical factors in determining its overall impact on the organism.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. The localization within these compartments can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, including anti-inflammatory effects, enzyme inhibition, and potential applications in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4, with a molecular weight of approximately 224.26 g/mol. The compound features an imidazo[1,2-a]pyrimidine moiety and an aniline group, which contribute to its unique biological properties. The methyl group at the 7-position of the imidazo ring enhances its reactivity and biological activity.
1. Anti-inflammatory Effects
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine, including this compound, exhibit anti-inflammatory properties. These compounds have been shown to inhibit the expression of inflammatory mediators such as prostaglandin E2 and TNF-α.
Methods of Evaluation:
- Enzyme Assays: The anti-inflammatory activity is assessed through various enzyme assays to measure the inhibition of inflammatory markers.
- In Vivo Models: Animal models are utilized to evaluate the efficacy of these compounds in reducing inflammation.
Results:
Studies indicate that certain structural modifications within this class of compounds can significantly enhance their anti-inflammatory activity. For instance, SAR (Structure-Activity Relationship) studies reveal that specific substitutions on the imidazo[1,2-a]pyrimidine ring correlate with increased potency against inflammatory pathways .
2. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.
Evaluation Techniques:
- Enzymatic Assays: The inhibitory activity against DPP-IV is measured using enzymatic assays.
- Binding Studies: Techniques such as X-ray crystallography are employed to understand the binding interactions between the compound and the enzyme.
Findings:
One lead compound from this series exhibited significant DPP-IV inhibitory activity along with promising in vivo efficacy in animal models, suggesting its potential as a therapeutic agent for diabetes management .
3. Anticancer Potential
The compound's structural features suggest potential anticancer applications. Research indicates that similar imidazo[1,2-a]pyrimidine derivatives may act as dual-function inhibitors targeting multiple pathways involved in cancer proliferation.
Case Studies:
Recent studies have focused on compounds that inhibit mitotic kinesins and Aurora-A kinase, which are crucial in cell division and cancer progression. Some derivatives showed remarkable cytotoxicity against various cancer cell lines, including HCT116 and HepG2 cells .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Methylimidazo[1,2-a]pyridine | Heterocyclic | Lacks an aniline moiety; studied for anticancer effects |
| 4-(Imidazo[1,2-a]pyridin-3-yl)aniline | Heterocyclic + Aniline | Different nitrogen position; varied biological activities |
| 3-(7-Methylimidazo[1,2-a]pyridin-3-yl)phenol | Heterocyclic + Phenol | Contains a phenolic group; explored for antioxidant properties |
The unique combination of features in this compound may enhance its biological activity compared to other similar compounds .
Scientific Research Applications
Medicinal Chemistry
4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline has been investigated for its potential anticancer , antiviral , and antibacterial properties. The compound's biological activities are attributed to its ability to interact with various molecular targets.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HCT-116 | 15 | Moderate |
| HeLa | 10 | Significant |
In vitro studies have shown that the compound can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
These results suggest that the compound is particularly effective against certain Gram-positive bacteria.
Antiviral Activity
Preliminary studies suggest potential antiviral properties, although detailed mechanisms are still under investigation. The compound may inhibit viral replication by interacting with viral enzymes.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its synthesis typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, providing an environmentally friendly and efficient method for producing this compound.
Material Science
The unique properties of this compound make it suitable for developing new materials with specific electronic and optical characteristics. Its structural features allow it to participate in various chemical reactions, making it a valuable component in material science applications.
Anticancer Effects Study
A study by Movahed et al. synthesized a series of imidazo[1,2-a]pyridines and evaluated their COX-2 inhibitory activity. The findings indicated that derivatives of this compound exhibited promising results in reducing COX-2 levels in cancerous tissues.
Antimicrobial Evaluation
A comprehensive evaluation of Schiff bases derived from this compound highlighted its antimicrobial properties against a range of pathogens. Modifications on the aniline moiety significantly enhanced antibacterial activity, showcasing the importance of structural variations in developing effective antimicrobial agents.
Comparison with Similar Compounds
Structural and Electronic Differences
Positional Isomerism (C7 vs. C8 Methyl): The methyl group at C7 (CAS 64730-34-3) vs. C8 (CAS 365565-88-4) alters steric hindrance and electron density distribution. For example, C7 methylation may enhance π-stacking interactions in protein binding pockets compared to C8 .
Substituent Effects on the Aniline Ring: Para vs. In contrast, the meta-substituted analog (CAS 54970-98-8) disrupts this conjugation, which may reduce fluorescence properties or target engagement . Trifluoromethyl Group (CAS 727685-61-2): The electron-withdrawing CF₃ group increases lipophilicity (logP ~3.5) and metabolic stability, making it advantageous for blood-brain barrier penetration in CNS drug design .
Functional Group Modifications: Ether Linkage (CAS 2007916-00-7): The yloxy group introduces hydrogen-bonding capability, improving aqueous solubility (predicted ~50 µM) compared to non-oxygenated analogs. This modification is critical for oral bioavailability in kinase inhibitors .
Physicochemical and Pharmacological Implications
- Lipophilicity: The trifluoromethyl derivative (CAS 727685-61-2) has the highest logP (~3.5), followed by the methyl-substituted analogs (logP ~2.8). The ether-linked compound (CAS 2007916-00-7) shows moderate logP (~2.2) due to the polar oxygen atom .
- Thermal Stability: Pyridine-based analogs (e.g., CAS 64730-34-3) exhibit decomposition temperatures >200°C, while pyrimidine variants (hypothetical) may display lower stability due to reduced aromaticity .
- Biological Activity: Patent data () highlights imidazopyridine derivatives as intermediates in PI3K/mTOR and JAK-STAT pathway inhibitors. Substituent position (C7 vs. C8) significantly impacts IC₅₀ values in enzymatic assays .
Preparation Methods
Cyclization of α-Bromoketones with 2-Aminopyridines Followed by Amide Formation
One robust approach to synthesize imidazo[1,2-a]pyrimidine derivatives involves:
Step 1: Preparation of α-bromoketone intermediates
For example, ethyl 4-bromoacetoacetate is synthesized by bromination of ethyl acetoacetate using bromine in acetic acid at room temperature, yielding the α-bromoketone intermediate in high yield (~92%). This intermediate is crucial for subsequent cyclization reactions.Step 2: Cyclization with 2-aminopyridines
The α-bromoketone reacts with 2-aminopyridines in the presence of sodium bicarbonate in ethanol under reflux to afford ethyl imidazo[1,2-a]pyridin-2-yl-acetate derivatives with excellent yields.Step 3: Formation of N-substituted imidazo[1,2-a]pyridin-2-yl-acetamides
The ethyl imidazo[1,2-a]pyridin-2-yl-acetate derivatives are then treated with various aniline derivatives in the presence of trimethylaluminium (Me3Al) under reflux in dichloromethane. This step yields the corresponding amides in good to excellent yields (83–91%) depending on the aniline substituent.
Table 1. Representative Yields of N-substituted Imidazo[1,2-a]pyridin-2-yl-acetamides
| Entry | Ethyl Imidazo[1,2-a]pyridin-2-yl-acetate | Product Yield (%) |
|---|---|---|
| 1 | Compound 3 | 88 |
| 2 | Compound 4 | 87 |
| 3 | Compound 4 | 85 |
| 4 | Compound 5 | 91 |
| 5 | Compound 5 | 83 |
Note: The exact structures of compounds 3, 4, and 5 correspond to ethyl imidazo[1,2-a]pyridin-2-yl-acetate derivatives with varying substituents.
This methodology is modular and adaptable for synthesizing various N-substituted imidazo[1,2-a]pyridine derivatives, including the target 4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)aniline by selecting appropriate aniline derivatives.
Alternative Synthetic Routes Involving Copper-Catalyzed C–N Coupling and Cyclization
Copper-catalyzed coupling reactions have been explored for constructing related heterocyclic systems involving imidazo-pyrimidine frameworks:
Microwave-assisted copper-catalyzed C–N coupling of brominated benzimidazole derivatives with cyanamide in the presence of CuI and base in DMF leads to benzoimidazo[1,2-c]pyrimidin-1-amines. Although this method focuses on benzo-fused systems, the reaction pathway involving intermolecular C–N coupling, cyclization, and tautomerization can be adapted for imidazo[1,2-a]pyrimidine derivatives.
The reaction conditions typically involve heating at 100 °C under microwave irradiation for 30–60 minutes, with catalytic CuI (10 mol %) and potassium carbonate or phosphate as base.
This approach provides moderate to good yields and offers a metal-catalyzed alternative for constructing fused heterocycles with amino substituents.
Summary of Preparation Methods
Research Findings and Notes
The trimethylaluminium-mediated amidation step is critical for achieving high yields of the target amides, including this compound derivatives.
Reaction temperature and time significantly influence product yield and purity, especially in copper-catalyzed protocols where microwave irradiation enhances reaction rates.
The choice of aniline substituent affects the yield and biological activity of the final compounds, suggesting that substituent optimization is essential for targeted synthesis.
Spectroscopic characterization via 1H-NMR, 13C-NMR, and HRMS confirms the structure and purity of synthesized compounds in all methods.
Q & A
Q. What are the established synthetic routes for 4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)aniline, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, Suzuki-Miyaura coupling has been employed to functionalize the aniline moiety, using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under microwave irradiation (95–120°C, 30 min), yielding derivatives with ~40–44% efficiency . Alternative methods include nucleophilic substitution with chloro-pyrimidine intermediates, as seen in analogous syntheses (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline reactions) . Key considerations:
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Structural validation relies on:
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl groups at 7-position, aromatic protons) .
- X-ray crystallography : Resolves protonation states and conformation (e.g., chair conformation in piperazine analogs, weak N–H⋯Cl/O interactions) .
- LCMS/HPLC : Confirms molecular weight (e.g., m/z 245 [M+H]⁺) and retention times (0.75 min under SQD-FA05 conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for imidazo[1,2-a]pyrimidine derivatives?
Discrepancies often arise from:
- Structural variability : Minor substituent changes (e.g., Cl vs. methyl groups) alter enzyme/receptor binding. For example, 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide shows distinct inhibitory effects compared to non-halogenated analogs .
- Assay conditions : Variations in cell lines, pH, or solvent (DMSO concentration) impact IC₅₀ values. Standardize protocols using PubChem-derived data .
- Computational modeling : Compare DFT-calculated binding energies (e.g., InChIKey: NLGOJBIXIHFZEV-UHFFFAOYSA-N) with experimental results to validate hypotheses .
Q. What strategies optimize the regioselectivity of imidazo[1,2-a]pyrimidine functionalization?
Regioselectivity challenges in electrophilic substitution (e.g., nitration, halogenation) are addressed via:
- Directing groups : Electron-donating substituents (e.g., -NH₂) guide reactions to specific positions.
- Protection/deprotection : Temporary protection of the aniline group (-NHBoc) prevents unwanted side reactions .
- Microwave-assisted synthesis : Enhances reaction control for selective C–H activation .
Q. How do co-crystallization techniques improve the solubility and stability of this compound?
Co-crystals with carboxylic acids (e.g., 4-nitrobenzoic acid) enhance physicochemical properties by forming hydrogen-bonded networks. For example, N–H⋯O interactions in 4-nitrobenzoic acid–N-(pyrimidin-2-yl)aniline co-crystals stabilize the lattice, improving thermal stability .
Methodological Insights
Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
Q. How can researchers leverage structure-activity relationships (SAR) to design novel derivatives?
SAR studies highlight:
- Methyl group at 7-position : Enhances metabolic stability by reducing cytochrome P450 interactions .
- Aniline substituents : Electron-withdrawing groups (e.g., -SO₂NH₂) improve receptor affinity .
- Heterocyclic fusion : Pyrimidine ring expansion (e.g., thiadiazolo derivatives) modulates bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
